molecular formula C14H15N3O4S B2765116 N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide CAS No. 1172891-95-0

N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide

Cat. No.: B2765116
CAS No.: 1172891-95-0
M. Wt: 321.35
InChI Key: KIVIRRFAYSLCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide is a synthetic organic compound that features a pyridine ring, a pyrrolidine ring, a furan ring, and a sulfonamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine derivative: Starting with a pyridine precursor, functional groups are introduced through reactions such as halogenation or nitration.

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonamide group: Sulfonyl chlorides are often used to introduce the sulfonamide group through nucleophilic substitution.

    Coupling reactions: The final step involves coupling the pyridine, furan, and pyrrolidine moieties under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or furan rings.

    Reduction: Reduction reactions could target the sulfonamide group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, sulfonyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a drug candidate for various diseases.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to signal transduction, metabolism, or cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-carboxamide
  • N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)thiophene-2-sulfonamide

Uniqueness

N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-pyridin-3-yl-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c18-14(17-8-1-2-9-17)12-5-6-13(21-12)22(19,20)16-11-4-3-7-15-10-11/h3-7,10,16H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVIRRFAYSLCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(O2)S(=O)(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.